

# Molecular formula C9H11NO2 characterization

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## Compound of Interest

Compound Name: *Ethyl 2-pyridylacetate*

Cat. No.: B1294560

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An in-depth technical guide on the characterization of chemical compounds with the molecular formula C9H11NO2, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of key isomers, their spectroscopic and physicochemical properties, detailed experimental protocols for their analysis, and visualizations of relevant chemical and biological pathways.

## Introduction to C9H11NO2 Isomers

The molecular formula C9H11NO2 represents a variety of isomers with significant roles in biological systems and pharmaceutical applications. Among the most notable are the amino acid L-Phenylalanine and its structural relatives, as well as synthetic compounds like N-Phenylglycine ethyl ester. Understanding the unique characteristics of each isomer is crucial for their identification, synthesis, and application in research and development. This guide focuses on three prominent isomers: L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, providing detailed data and methodologies for their characterization.

## Physicochemical and Spectroscopic Data

The distinct structural arrangements of C9H11NO2 isomers lead to unique physicochemical properties and spectroscopic fingerprints. The following tables summarize key quantitative data for L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, facilitating their differentiation.

## Physicochemical Properties

Property	L-Phenylalanine	DL-Phenylalanine	N-Phenylglycine ethyl ester
IUPAC Name	(2S)-2-amino-3-phenylpropanoic acid	(2RS)-2-amino-3-phenylpropanoic acid	ethyl 2-anilinoacetate
CAS Number	63-91-2	150-30-1	2216-92-4
Molar Mass	165.19 g/mol	165.19 g/mol	165.19 g/mol
Melting Point	283 °C (decomposes)	273-275 °C (decomposes)	57-60 °C
Solubility in Water	27.8 g/L at 20 °C	14.1 g/L at 20 °C	Slightly soluble
Appearance	White, crystalline powder	White, crystalline powder	White to off-white crystalline powder

## Spectroscopic Data

Isomer	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
L-Phenylalanine	7.25-7.45	m	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
3.95	t	1H	α-H (CH)	
3.15, 3.30	dd	2H	β-H (CH <sub>2</sub> )	
DL-Phenylalanine	7.30-7.50	m	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
4.00	t	1H	α-H (CH)	
3.20, 3.35	dd	2H	β-H (CH <sub>2</sub> )	

Isomer	Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
L/DL-Phenylalanine	3400-2500 (broad)	O-H stretch (carboxylic acid), N-H stretch (amine)
3030	C-H stretch (aromatic)	
1600-1580	C=O stretch (carboxyl), N-H bend (amine)	
1500, 1450	C=C stretch (aromatic ring)	
N-Phenylglycine	3360	N-H stretch (secondary amine)
ethyl ester	3050	C-H stretch (aromatic)
2980	C-H stretch (aliphatic)	
1735	C=O stretch (ester)	
1605, 1505	C=C stretch (aromatic ring)	
1220	C-N stretch	

## Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate characterization of C9H11NO<sub>2</sub> isomers.

### Protocol for <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O for phenylalanine, CDCl<sub>3</sub> for N-phenylglycine ethyl ester) in an NMR tube.
- Instrument Setup:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Shim the magnetic field to ensure homogeneity.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a pulse angle of 90 degrees.
- Set the relaxation delay to 1-2 seconds.
- Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane).
  - Integrate the peaks to determine the relative number of protons.

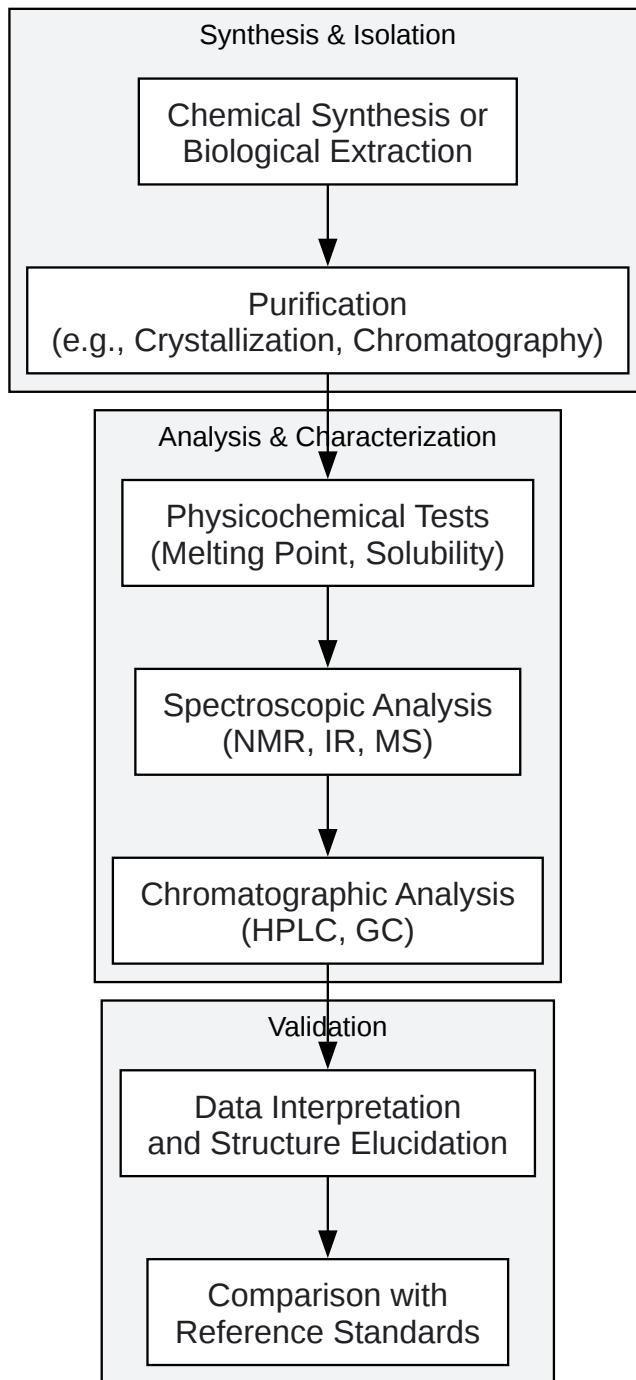
## Protocol for High-Performance Liquid Chromatography (HPLC)

- Mobile Phase Preparation: Prepare a mobile phase suitable for separating the isomers. For phenylalanine, a common mobile phase is a mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid).
- Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
- HPLC System Setup:
  - Equilibrate a C18 reverse-phase column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
  - Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm for the phenyl group).

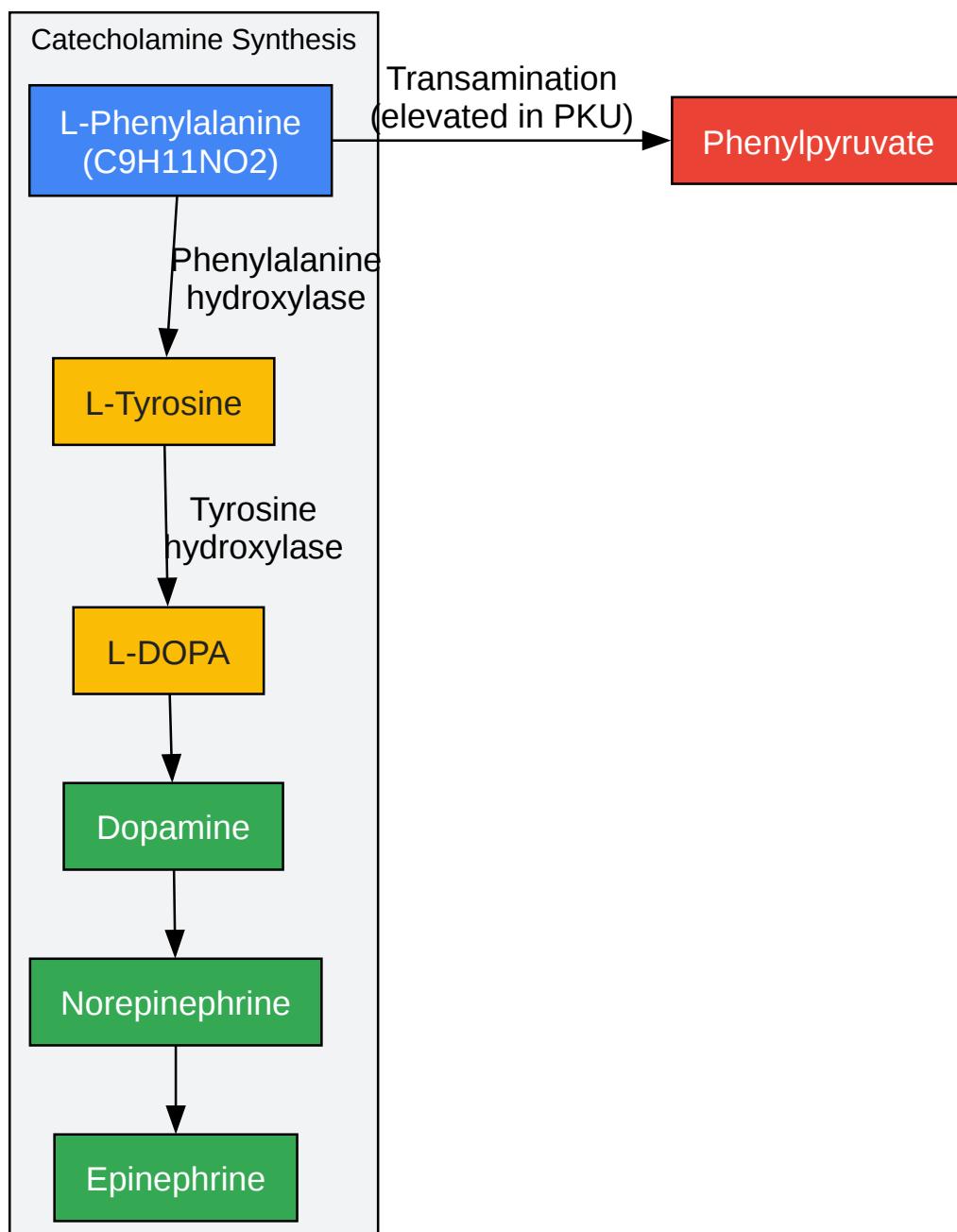
- **Injection and Analysis:** Inject a small volume of the prepared sample (e.g., 10  $\mu$ L) onto the column. Record the chromatogram and determine the retention time of the analyte.
- **Quantification:** Create a calibration curve using standards of known concentrations to quantify the amount of the isomer in the sample.

## Visualizations: Workflows and Pathways

Visual diagrams are provided to illustrate key processes related to the analysis and biological significance of C9H11NO2 isomers.

General Workflow for C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> Isomer Characterization[Click to download full resolution via product page](#)*Workflow for C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> Isomer Characterization.*

## Metabolic Pathway of L-Phenylalanine

[Click to download full resolution via product page](#)*Simplified Metabolic Pathway of L-Phenylalanine.*

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